molecular formula C17H16O5 B593641 5,6-Desmethylenedioxy-5-methoxyaglalactone CAS No. 922169-96-8

5,6-Desmethylenedioxy-5-methoxyaglalactone

Cat. No. B593641
M. Wt: 300.31
InChI Key: YNGUFTHOYVRQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Desmethylenedioxy-5-methoxyaglalactone is a natural compound isolated from the leaves and twigs of Aglaia ponapensis . It has a molecular formula of C17H16O5 and a molecular weight of 300.30 g/mol . It is a type of phenol and appears as a powder .


Molecular Structure Analysis

The IUPAC name for 5,6-Desmethylenedioxy-5-methoxyaglalactone is 5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one . Unfortunately, I could not find more detailed information on the molecular structure of this compound.


Physical And Chemical Properties Analysis

5,6-Desmethylenedioxy-5-methoxyaglalactone is a powder . It has a molecular weight of 300.30 g/mol . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

  • NF-kappaB Inhibitory Activity : A study by Salim et al. (2007) identified 5,6-Desmethylenedioxy-5-methoxyaglalactone as one of the compounds isolated from Aglaia ponapensis, showing significant NF-kappaB inhibitory activity. This suggests potential applications in the treatment of diseases where NF-kappaB plays a crucial role, such as inflammatory conditions and cancer (Salim et al., 2007).

  • Anti-Herpes and Anti-HIV Potential : Kumar (2003) conducted a study on the synthesis and potential of 5-halo-6-methoxy-5,6-dihydro derivatives of 5-[1-methoxy-2-halo(or 2,2-dihalo)ethyl]-2′-deoxyuridines as anti-herpes agents. Although not directly studying 5,6-Desmethylenedioxy-5-methoxyaglalactone, this research provides insight into the structural relatives of the compound that could offer therapeutic potential against viral infections (Kumar, 2003).

  • Pharmacological Properties : The compound was also investigated in relation to its pharmacological properties, particularly in the synthesis and activity of certain dihydropyrimidine derivatives, which may have applications in treatments related to cardiovascular and inflammatory diseases, as explored by Chikhale et al. (2009) (Chikhale et al., 2009).

  • Metabolism Studies : Haddock et al. (1984) studied the metabolism of nabumetone, a prodrug, where the major circulating metabolite was identified as 6-methoxy-2-naphthylacetic acid. This study provides insights into the metabolic pathways and bioavailability of compounds structurally similar to 5,6-Desmethylenedioxy-5-methoxyaglalactone, which is crucial for developing effective pharmaceuticals (Haddock et al., 1984).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 5,6-Desmethylenedioxy-5-methoxyaglalactone suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If the compound is ingested, do NOT induce vomiting and if conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . In case of inhalation, remove from exposure and move to fresh air immediately . Always consult a doctor in these situations .

properties

IUPAC Name

5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)16-13-8-12(20-2)9-14(21-3)15(13)17(18)22-16/h4-9,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGUFTHOYVRQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=CC(=C3)OC)OC)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659060
Record name 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Desmethylenedioxy-5-methoxyaglalactone

CAS RN

922169-96-8
Record name 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AA Salim, AD Pawlus, HB Chai, NR Farnsworth… - Bioorganic & medicinal …, 2007 - Elsevier
Two new compounds, a cyclopenta[bc]benzopyran, ponapensin (1), and an aglaialactone, 5,6-desmethylenedioxy-5-methoxy-aglalactone (2), together with nine known compounds …
Number of citations: 52 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.